3-(2,4-Dichlorophenyl)phenol
Overview
Description
3-(2,4-Dichlorophenyl)phenol is a derivative of phenol containing two chlorine atoms . It is related to 2,4-dichlorophenol, which is a white solid that is mildly acidic .
Chemical Reactions Analysis
Phenols, including 3-(2,4-Dichlorophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Scientific Research Applications
Environmental Impact Assessment
Studies on environmental phenols, including compounds like 2,4-dichlorophenol, have highlighted their widespread use in consumer products and potential environmental impact. Mortensen et al. (2014) assessed exposure to environmental phenols among pregnant women, noting the significance of understanding the distribution and effects of such chemicals in the population and environment Mortensen et al., 2014.
Catalytic Degradation Studies
The catalytic hydrodechlorination of 2,4-dichlorophenol has been explored as a means to treat environmentally toxic compounds. Gómez-Quero et al. (2011) investigated the efficiency of Pd/Al2O3 catalysts in the hydrodechlorination process, providing insights into potential remediation technologies Gómez-Quero et al., 2011.
Remediation Technologies
Dechlorination mechanisms of 2,4-dichlorophenol using magnetic MWCNTs supported Pd/Fe nanohybrids have been studied for water treatment. Xu et al. (2016) detailed the process of rapid adsorption, gradual dechlorination, and desorption of phenol, highlighting the potential of these nanohybrids in water remediation Xu et al., 2016.
Analytical Methodologies
The determination of phenolic compounds, including 2,4-dichlorophenol, in water and industrial effluents has been a focus for environmental monitoring. Castillo et al. (1997) developed methods involving liquid-solid extraction followed by liquid chromatography, improving the detection and analysis of these compounds Castillo et al., 1997.
Oxidative Transformation Studies
The oxidative transformation of triclosan and chlorophene, which contain 2,4-dichlorophenyl groups, by manganese oxides has been researched by Zhang and Huang (2003). This study provided insights into the reaction mechanisms and environmental fate of such compounds Zhang & Huang, 2003.
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHVXKFSHLBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651803 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)phenol | |
CAS RN |
79881-30-4 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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